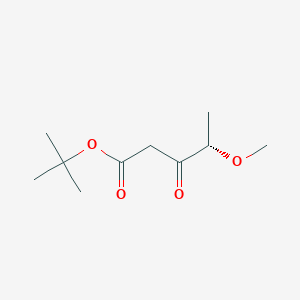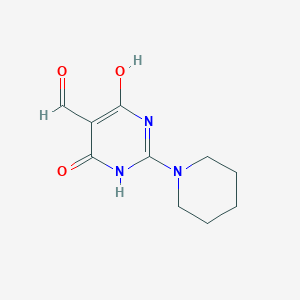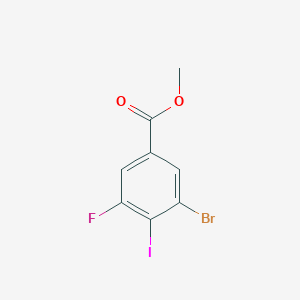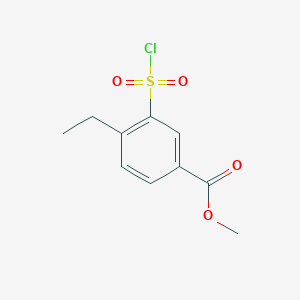
tert-butyl (S)-4-methoxy-3-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (S)-4-methoxy-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methoxy group, and a keto group within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-4-methoxy-3-oxopentanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the acid-catalyzed esterification, where the carboxylic acid is reacted with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds. The flow process is more versatile and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
Tert-butyl (S)-4-methoxy-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
科学的研究の応用
Tert-butyl (S)-4-methoxy-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of tert-butyl (S)-4-methoxy-3-oxopentanoate involves its reactivity with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The methoxy and keto groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the methoxy and keto groups.
Tert-butyl methyl ether: Contains a tert-butyl group and an ether linkage but lacks the ester and keto functionalities.
Tert-butyl alcohol: Contains a tert-butyl group and a hydroxyl group but lacks the ester and keto functionalities .
Uniqueness
Tert-butyl (S)-4-methoxy-3-oxopentanoate is unique due to the presence of both a methoxy group and a keto group in addition to the tert-butyl ester functionality
特性
分子式 |
C10H18O4 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
tert-butyl (4S)-4-methoxy-3-oxopentanoate |
InChI |
InChI=1S/C10H18O4/c1-7(13-5)8(11)6-9(12)14-10(2,3)4/h7H,6H2,1-5H3/t7-/m0/s1 |
InChIキー |
KGCWZUUHWOJTDR-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C(=O)CC(=O)OC(C)(C)C)OC |
正規SMILES |
CC(C(=O)CC(=O)OC(C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B13916424.png)
![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)







![(2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide](/img/structure/B13916477.png)


![Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13916509.png)
![6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13916519.png)
